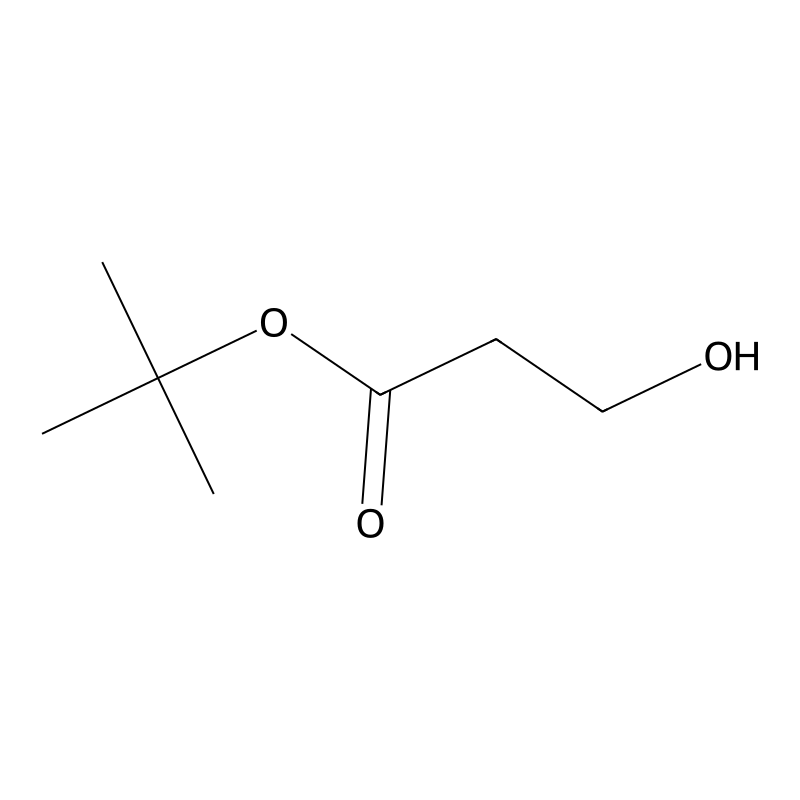Tert-butyl 3-hydroxypropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Propionate Monomers:
TBHP can be used as a starting material for the synthesis of propionate monomers, which are building blocks for various polymers. A recent study published in ResearchGate reported the use of TBHP in the synthesis of ternary statistical methacrylate copolymers with different functional groups. The research investigated the impact of these groups on the antimicrobial and hemolytic activities of the resulting polymers [].
Tert-butyl 3-hydroxypropanoate is an organic compound with the molecular formula C7H14O3. It features a tert-butyl group attached to a 3-hydroxypropanoate moiety, making it a significant compound in organic synthesis and various industrial applications. The compound is characterized by its flammable nature and potential for skin irritation, as indicated by its safety data .
- Esterification: The compound can undergo esterification with acids, leading to the formation of more complex esters.
- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield tert-butyl alcohol and propanoic acid.
- Transesterification: This reaction can occur with other alcohols, facilitating the exchange of alkoxy groups.
These reactions are essential for synthesizing derivatives and modifying the compound for specific applications .
Tert-butyl 3-hydroxypropanoate exhibits biological activity that has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often show potential as:
- Antioxidants: Compounds containing hydroxy groups can scavenge free radicals.
- Antimicrobial agents: Some esters have demonstrated antimicrobial properties.
Further research is necessary to fully elucidate its biological effects and mechanisms of action .
The synthesis of tert-butyl 3-hydroxypropanoate can be achieved through several methods:
- Direct Esterification: Reacting tert-butyl alcohol with propanoic acid in the presence of an acid catalyst.
- Reduction of Propanoic Acid Derivatives: Reducing propanoic acid or its derivatives using reducing agents like lithium aluminum hydride.
- Using Grignard Reagents: Reacting a Grignard reagent derived from tert-butyl bromide with propanal followed by hydrolysis.
These methods allow for the efficient production of the compound in laboratory settings .
Tert-butyl 3-hydroxypropanoate finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Polymer Chemistry: Used as a monomer or additive in polymer production, enhancing properties such as flexibility and thermal stability.
- Flavoring and Fragrance Industry: Its ester nature allows it to be utilized in flavoring agents and perfumes due to its pleasant aroma.
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving tert-butyl 3-hydroxypropanoate focus on its reactivity with other chemical species. These studies often assess:
- Reactivity with Nucleophiles: Understanding how it interacts with nucleophiles can help predict its behavior in synthetic pathways.
- Biocompatibility Studies: Evaluating its interaction with biological systems to ensure safety in pharmaceutical applications.
Such studies are crucial for determining the suitability of this compound in various applications .
Tert-butyl 3-hydroxypropanoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-hydroxypropanoate | C7H14O3 | Hydroxyl group at position 2 |
| Ethyl 3-hydroxypropanoate | C5H10O3 | Ethyl group instead of tert-butyl |
| Methyl 3-hydroxybutanoate | C5H10O3 | Contains a methyl group instead of tert-butyl |
| Propylene glycol monostearate | C21H42O4 | Larger structure, used as an emulsifier |
Tert-butyl 3-hydroxypropanoate is unique due to its specific branching structure, which influences its chemical reactivity and physical properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







